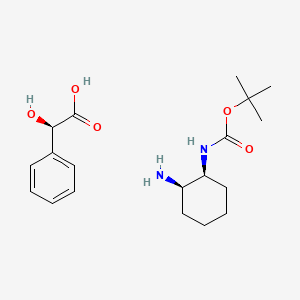![molecular formula C11H13NO8 B8057985 [(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate](/img/structure/B8057985.png)
[(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate is a synthetic organic compound with unique chemical properties that make it an interesting subject for research and industrial applications. Its molecular structure features a hexahydrofuro[2,3-b]furan ring system, which is further modified with succinimidyl carbonate functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate typically involves multiple steps, starting from readily available organic precursors. Commonly, this compound can be synthesized via:
Cyclization Reactions: Involving a diol precursor to form the hexahydrofuro[2,3-b]furan ring system under acidic or basic conditions.
Carbonate Formation: Introducing the succinimidyl carbonate group through reaction with succinimidyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production might leverage continuous flow chemistry to enhance reaction efficiency and scalability. The reaction conditions are optimized to achieve high yields and purity, minimizing side reactions.
Análisis De Reacciones Químicas
Types of Reactions
[(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under suitable conditions.
Reduction: It can be reduced to introduce additional hydrogen atoms into its structure.
Substitution: The succinimidyl carbonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Using agents like PCC (Pyridinium chlorochromate) or Swern oxidation conditions.
Reduction: Employing reagents such as lithium aluminium hydride or catalytic hydrogenation.
Substitution: Using nucleophiles like amines, alcohols, or thiols under mild conditions, often catalyzed by bases like pyridine.
Major Products Formed
Depending on the reaction conditions and reagents, the major products can vary:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Generation of more hydrogenated, saturated derivatives.
Substitution: Production of compounds where the succinimidyl carbonate group is replaced by nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate is studied for its reactivity and potential as a synthetic intermediate for more complex organic molecules.
Biology
In biological research, its derivatives may be investigated for their interactions with biomolecules, potentially serving as biochemical probes or molecular scaffolds.
Medicine
Potential medicinal applications could include designing new pharmaceuticals where its unique structure is leveraged for specific biological activity, such as enzyme inhibitors or modulators.
Industry
In industry, particularly the chemical and pharmaceutical sectors, it might be used as a building block for the synthesis of specialty chemicals and active pharmaceutical ingredients.
Mecanismo De Acción
[(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate exerts its effects primarily through its reactivity, allowing it to interact with various molecular targets. This interaction often involves nucleophilic attack on the succinimidyl carbonate group, leading to the formation of stable covalent bonds with nucleophilic sites on target molecules.
Molecular Targets and Pathways
Molecular targets typically include proteins, nucleic acids, and other biologically relevant molecules with nucleophilic functional groups. The compound can modify these targets, influencing their function and activity, which can be leveraged in biochemical and pharmaceutical research.
Comparación Con Compuestos Similares
[(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Succinimidyl Carbonate is unique due to its specific ring structure and succinimidyl carbonate functionality. Similar compounds include:
[(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Carbamate
[(3R,3aS,6aR)-Hydroxyhexahydrofuro[2,3-b]furanyl] Urea
Hexahydro-2H-furo[3,2-b]furan-3-ol derivatives
Uniqueness Highlight
Its uniqueness lies in the combination of the hexahydrofuro[2,3-b]furan ring system with the reactive succinimidyl carbonate group, which offers distinct chemical and biological properties, setting it apart from other compounds.
By understanding this compound's synthesis, reactions, and applications, researchers can better exploit its potential in various scientific and industrial fields.
Propiedades
IUPAC Name |
[(3aS,4R,6aR)-5-hydroxy-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (2,5-dioxopyrrolidin-1-yl) carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO8/c13-6-1-2-7(14)12(6)20-11(16)18-8-5-3-4-17-10(5)19-9(8)15/h5,8-10,15H,1-4H2/t5-,8+,9?,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYPOMXDRDAANI-FSVVIRFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C(C(O2)O)OC(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1[C@H](C(O2)O)OC(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(14-Oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-3-yl)acetic acid](/img/structure/B8057902.png)
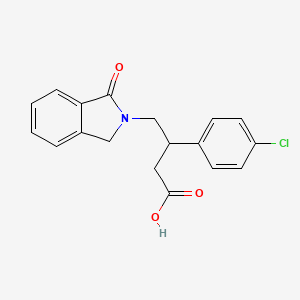
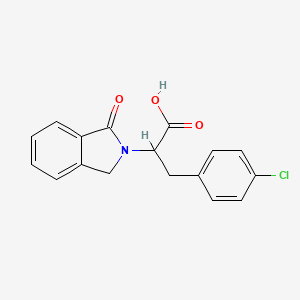
![[(2S,3R,4R,5S,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B8057918.png)
![[(2S,3S,4R,5S,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B8057925.png)
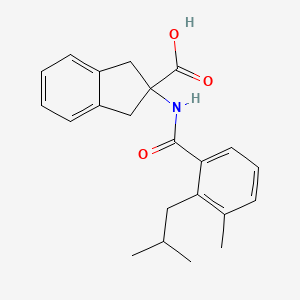
![10,13-dimethyl-17-[2-(7H-purin-6-ylsulfanyl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B8057944.png)
![1-[[3-Methyl-2-(2-methylprop-1-enyl)benzoyl]amino]-2,3-dihydroindene-1-carboxylic acid](/img/structure/B8057959.png)
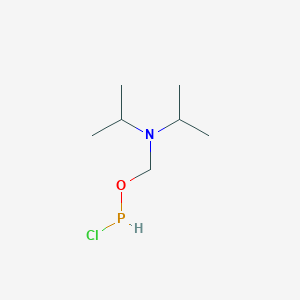
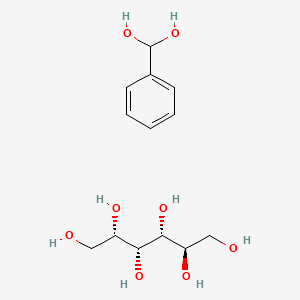
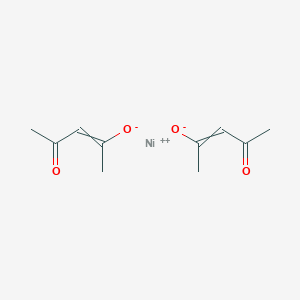
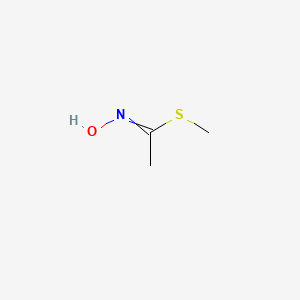
![(.+-.)-tartaric acid; 6-({5-[(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy]-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl}oxy)-16-ethyl-4-hydroxy-15-{[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxy]methyl}-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde](/img/structure/B8058002.png)
